

MHI-148 Protocol for In Vivo Imaging in Mice: Application Notes

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Compound of Interest

Compound Name: MHI-148

Cat. No.: B15555406

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties, making it a valuable tool for non-invasive in vivo imaging of cancer in murine models.[1][2] Unlike many imaging agents that require conjugation to a targeting moiety, **MHI-148** selectively accumulates in tumor tissues.[3][4] This preferential uptake is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells, a process that can be enhanced by the hypoxic tumor microenvironment.[5][6] Once inside the cell, **MHI-148** concentrates in the mitochondria and lysosomes.[7][8] These characteristics, combined with its favorable fluorescence properties in the NIR window (700-900 nm) which allows for deep tissue penetration and minimal autofluorescence, make **MHI-148** a robust probe for various research and drug development applications.[1][9]

This document provides detailed application notes and protocols for the use of **MHI-148** for in vivo imaging in mice, including quantitative data summaries, step-by-step experimental procedures, and visualizations of the underlying biological and experimental workflows.

Data Presentation

MHI-148 Properties and In Vivo Imaging Parameters

Property	Description	Source
Chemical Name	2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(5-carboxypentyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-3,3-dimethyl-1-(5-carboxypentyl)-3H-indolium bromide	[3]
Class	Heptamethine Cyanine Dye	[2]
Excitation (in vivo)	~710-760 nm	[10]
Emission (in vivo)	~810-875 nm	[10]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS)	[11][12]

Recommended MHI-148 Dosages and Imaging Time Points for Different Mouse Tumor Models

Tumor Model	Mouse Strain	MHI-148 Dosage	Administration Route	Optimal Imaging Time Post-Injection	Reference
HT-29 (Colon Carcinoma)	BALB/c nude	2 mg/kg	Intravenous	12 hours	[11]
SN12C (Renal Cancer)	Nude	10 nmol/mouse	Intraperitoneal	24 hours	[3]
Human Prostate Cancer Xenograft	Athymic nude	50 nmol/mouse	Intraperitoneal	48 hours	[12]
Lung Cancer	Nude	Not specified	Not specified	1 hour (visualization)	[13]
Hepatocellular Carcinoma	Nude	0.75 μ mol/kg	Intravenous	Gradual accumulation, peak not specified	[1]
4T1 & SCC7	BALB/c nude	Not specified	Not specified	24 hours (peak accumulation)	[14]

Ex Vivo Biodistribution of MHI-148 Conjugate (PTX-MHI) in HT-29 Tumor-Bearing Mice (12 hours post-injection)

Organ	Mean Fluorescence Intensity (Arbitrary Units) ± SD
Tumor	$\sim 1.8 \times 10^8 \pm 0.2 \times 10^8$
Liver	$\sim 0.8 \times 10^8 \pm 0.1 \times 10^8$
Kidneys	$\sim 0.6 \times 10^8 \pm 0.1 \times 10^8$
Lungs	$\sim 0.4 \times 10^8 \pm 0.05 \times 10^8$
Spleen	$\sim 0.3 \times 10^8 \pm 0.05 \times 10^8$
Heart	$\sim 0.2 \times 10^8 \pm 0.05 \times 10^8$
Data is estimated from graphical representation in the source. [11]	

Experimental Protocols

I. Preparation of MHI-148 Injection Solution

- Reconstitution: Dissolve **MHI-148** powder in sterile DMSO to create a stock solution.[\[12\]](#)
- Dilution: For intravenous or intraperitoneal injection, dilute the **MHI-148** stock solution in sterile Phosphate-Buffered Saline (PBS) to the final desired concentration.[\[11\]](#) The final concentration of DMSO should be kept to a minimum to avoid toxicity.
- Filtration: Filter the final **MHI-148** solution through a 0.22 µm syringe filter to ensure sterility before injection.[\[12\]](#)
- Storage: Store the stock solution at 4°C, protected from light.[\[12\]](#) Prepare the diluted injection solution fresh on the day of the experiment.

II. Subcutaneous Tumor Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor model, for example, using HT-29 human colorectal adenocarcinoma cells in nude mice.

- Cell Culture: Culture HT-29 cells in appropriate complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5%

CO₂.

- Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Neutralize the trypsin with complete medium, and centrifuge the cell suspension at 1500 rpm for 5 minutes.
- Cell Preparation for Injection: Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count and adjust the cell concentration to $1-5 \times 10^7$ cells/mL. Keep the cell suspension on ice.[\[15\]](#)
- Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 5-6 weeks old).
- Subcutaneous Injection:
 - Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation).
 - Shave the hair from the injection site (typically the flank).
 - Disinfect the skin with 70% ethanol.
 - Gently pinch the skin and insert a 25-27 gauge needle subcutaneously.
 - Inject 100-200 μ L of the cell suspension.[\[15\]](#)
 - Slowly withdraw the needle to prevent leakage of the cell suspension.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: $\text{Volume} = 1/2 \times (\text{Length}) \times (\text{Width})^2$.[\[16\]](#) Imaging experiments can typically commence when tumors reach a palpable size (e.g., $\sim 100-200 \text{ mm}^3$).

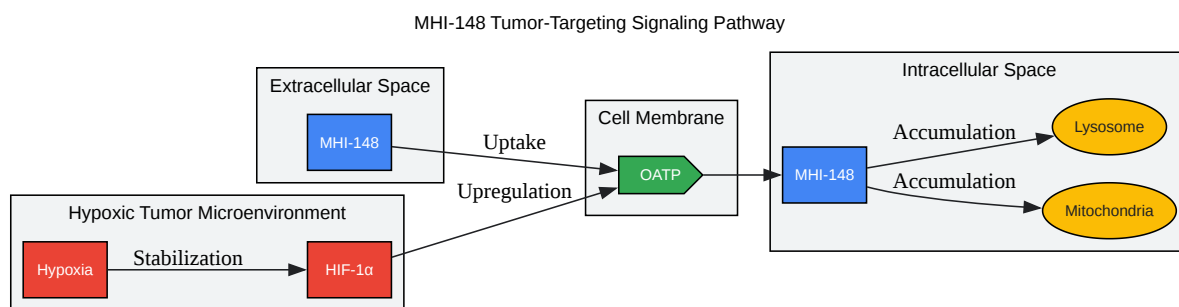
III. In Vivo Fluorescence Imaging Protocol

- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using isoflurane (2-5% for induction, 1-2.5% for maintenance).[\[10\]](#)

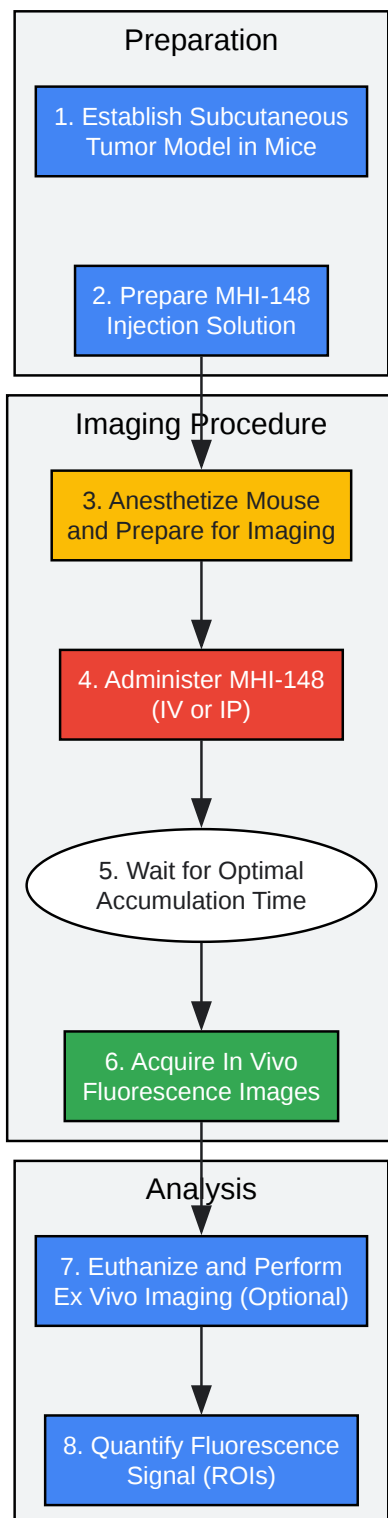
- If the mouse is not hairless, shave the area to be imaged to minimize light scattering and absorption by fur.[\[17\]](#)
- Place the anesthetized mouse on the heated stage of the in vivo imaging system to maintain body temperature.[\[18\]](#)
- **MHI-148 Administration:**
 - Administer the prepared **MHI-148** solution to the mouse via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection). Refer to the dosage table for recommended amounts.
- **Image Acquisition:**
 - Place the mouse in the imaging chamber of a suitable in vivo imaging system (e.g., IVIS Lumina).[\[10\]](#)[\[19\]](#)
 - Acquire a baseline fluorescence image before **MHI-148** accumulation.
 - At the predetermined time point post-injection (see dosage table), acquire fluorescence images.
 - IVIS Lumina Imaging Parameters (Example):
 - Excitation Filter: 710-760 nm range.
 - Emission Filter: 810-875 nm range.[\[10\]](#)
 - Exposure Time: Adjust as needed to obtain optimal signal without saturation.
 - Binning and F/stop: Can be adjusted to optimize sensitivity and resolution.
- **Ex Vivo Imaging (Optional but Recommended):**
 - Following the final in vivo imaging session, euthanize the mouse.
 - Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

- Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm **MHI-148** biodistribution.[\[11\]](#)
- Data Analysis:
 - Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.
 - Quantify the fluorescence intensity within each ROI, typically expressed as average radiance (photons/s/cm²/sr).
 - Calculate the tumor-to-background ratio to assess the specificity of **MHI-148** accumulation.

Mandatory Visualizations



MHI-148 In Vivo Imaging Workflow

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